Baehppas

Übersicht

Beschreibung

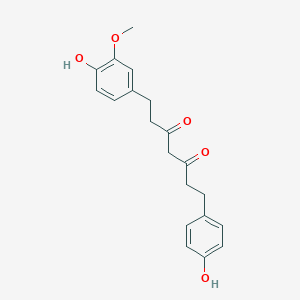

Baehppas is a synthetic compound that has been extensively studied for its potential use in scientific research. It is known for its ability to bind to specific proteins and alter their function, which makes it a valuable tool for understanding biological processes.

Wissenschaftliche Forschungsanwendungen

Baehppas has a wide range of potential applications in scientific research. It can be used to study the function of specific proteins and their role in biological processes. For example, Baehppas has been used to study the function of the protein kinase CK2, which is involved in cell growth and proliferation. Baehppas has also been used to study the activity of the protein phosphatase PP1, which is involved in regulating cell signaling pathways.

Wirkmechanismus

Baehppas works by binding to specific proteins and altering their function. It does this by binding to a specific site on the protein, which causes a conformational change that affects the protein's activity. The exact mechanism of action of Baehppas is still being studied, but it is thought to involve the disruption of protein-protein interactions and the modulation of protein activity.

Biochemical and Physiological Effects:

Baehppas has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinases and phosphatases, which are involved in regulating cell signaling pathways. Baehppas has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.

Vorteile Und Einschränkungen Für Laborexperimente

Baehppas has several advantages for use in lab experiments. It is a highly specific compound that can be used to selectively target specific proteins. It is also relatively easy to synthesize, which makes it a cost-effective tool for research. However, Baehppas does have some limitations. It can be difficult to work with due to its low solubility in water, which can make it challenging to administer to cells or animals. Additionally, Baehppas can have off-target effects, which can complicate data interpretation.

Zukünftige Richtungen

There are many potential future directions for research involving Baehppas. One area of interest is the development of Baehppas analogs that have improved solubility and specificity. Another area of interest is the use of Baehppas in vivo, to study its effects on whole organisms. Additionally, Baehppas could be used in combination with other compounds to study complex biological processes. Overall, Baehppas is a valuable tool for scientific research, with many potential applications in the future.

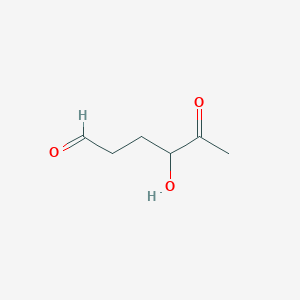

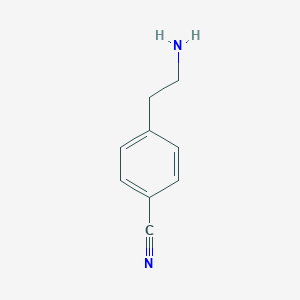

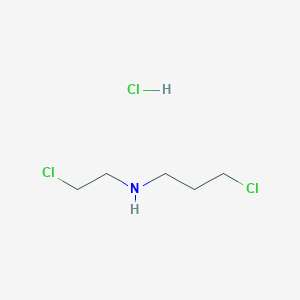

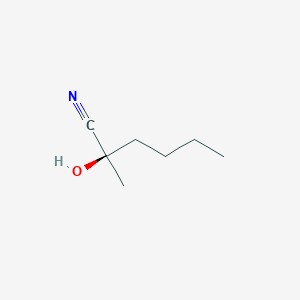

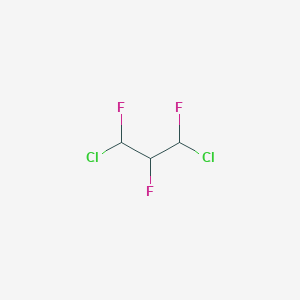

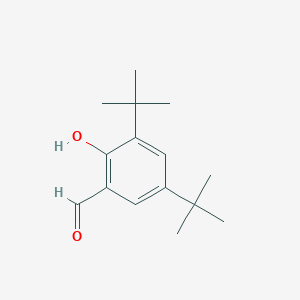

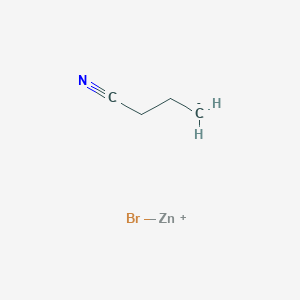

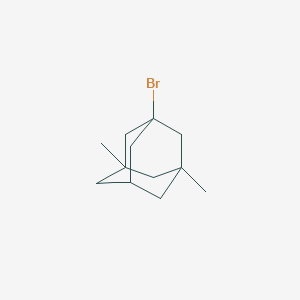

Synthesemethoden

Baehppas is synthesized through a multistep process that involves the reaction of various chemical reagents. The starting material for the synthesis is a compound called 2-bromo-3-methylbutane, which is reacted with sodium hydride to form a reactive intermediate. This intermediate is then reacted with another compound called 4-bromobenzaldehyde to form the final product, Baehppas.

Eigenschaften

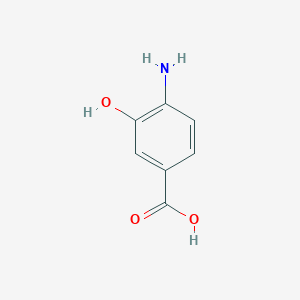

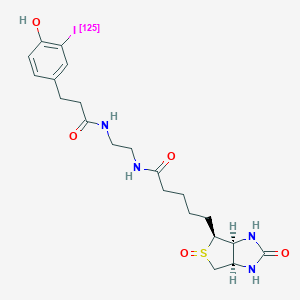

IUPAC Name |

5-[(3aS,4S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29IN4O5S/c22-14-11-13(5-7-16(14)27)6-8-19(29)24-10-9-23-18(28)4-2-1-3-17-20-15(12-32(17)31)25-21(30)26-20/h5,7,11,15,17,20,27H,1-4,6,8-10,12H2,(H,23,28)(H,24,29)(H2,25,26,30)/t15-,17-,20-,32?/m0/s1/i22-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAUSUVACKMLDN-PLXYZFCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1=O)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C=C3)O)I)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1=O)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C=C3)O)[125I])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29IN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60926358 | |

| Record name | N-[2-({1-Hydroxy-3-[4-hydroxy-3-(~125~I)iodophenyl]propylidene}amino)ethyl]-5-(2-hydroxy-5-oxo-3,3a,4,5,6,6a-hexahydro-5lambda~4~-thieno[3,4-d]imidazol-4-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Baehppas | |

CAS RN |

129244-73-1, 129312-14-7 | |

| Record name | Biotinylamidoethyl-3-(4-hydroxy-3-iodo-phenyl)propionamide alpha-sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129244731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biotinylamidoethyl-3-(4-hydroxy-3-iodophenyl)propionamide beta-sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129312147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({1-Hydroxy-3-[4-hydroxy-3-(~125~I)iodophenyl]propylidene}amino)ethyl]-5-(2-hydroxy-5-oxo-3,3a,4,5,6,6a-hexahydro-5lambda~4~-thieno[3,4-d]imidazol-4-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.